

Application Note: Strategic Utilization of (Z)-Methyl 2-iodo-3-methoxyacrylate

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Compound of Interest

Compound Name: (Z)-Methyl 2-iodo-3-methoxyacrylate

Cat. No.: B8756558

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Abstract & Core Utility

(Z)-Methyl 2-iodo-3-methoxyacrylate (CAS: 163041-47-2) is a densely functionalized "push-pull" alkene scaffold utilized in the synthesis of complex heterocycles, alkaloid precursors, and highly substituted acrylic acid derivatives.[1] Its utility stems from its three distinct reactive sites:

- -Carbon (C3): Highly electrophilic due to the ester moiety, susceptible to nucleophilic vinylic substitution () by amines and thiols.
- -Iodide (C2): An excellent handle for Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira), allowing carbon framework extension with retention of stereochemistry.
- Ester Carbonyl: Standard acyl substitution or reduction, though usually preserved to maintain electronic activation.

This guide details the protocols for synthesizing this scaffold and manipulating it via orthogonal reaction pathways.

Synthesis of the Scaffold

While often purchased, in-house preparation ensures stereochemical purity, which is critical as the Z-isomer is thermodynamically less stable than the E-isomer but often synthetically required for specific cyclizations.

Protocol A: Iodination of Methyl 3-methoxyacrylate

Principle: Electrophilic iodination of the electron-rich enol ether double bond.

Reagents:

- Methyl 3-methoxyacrylate (1.0 equiv)
- Iodine () (1.5 equiv)
- Pyridine (2.0 equiv)
- Solvent:
or
(DCM)

Step-by-Step Methodology:

- Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve methyl 3-methoxyacrylate (10 mmol) in DCM (50 mL).
- Addition: Cool the solution to 0°C. Add pyridine (20 mmol) followed by the dropwise addition of a solution of iodine (15 mmol) in DCM over 30 minutes.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material () should disappear, and the iodinated product () will appear.

- Quench: Dilute with (100 mL) and wash successively with 10% (to remove excess iodine), 1M HCl (to remove pyridine), and brine.
- Purification: Dry over , concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
- Yield/Data: Expect 70-85% yield. The Z-isomer is characterized by a singlet for the olefinic proton at ppm (depending on solvent).



Critical Process Parameter (CPP): Temperature control during iodine addition is vital. Exotherms can lead to E/Z isomerization.

Reaction Pathway 1: Nucleophilic Vinylic Substitution ()

The methoxy group acts as a leaving group in an addition-elimination sequence. This is the primary method for installing nitrogen functionality.

Protocol B: Synthesis of -Amino Acrylates

Reaction:

Mechanism: The reaction proceeds via an addition-elimination mechanism. The amine attacks the

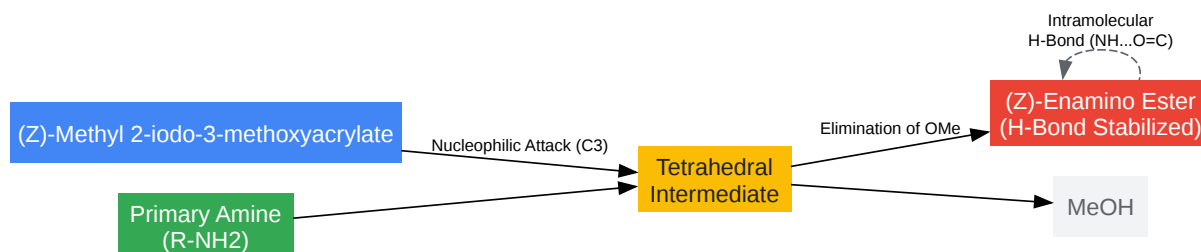
-carbon, forming a tetrahedral intermediate. The methoxy group is then eliminated. Notably, reaction with primary amines almost exclusively yields the Z-isomer (cis-enamine) regardless of

the starting geometry, stabilized by an intramolecular Hydrogen Bond between the NH and the ester carbonyl oxygen.

Procedure:

- Dissolve **(Z)-methyl 2-iodo-3-methoxyacrylate** (1.0 equiv) in anhydrous Acetonitrile or THF (0.2 M).
- Add the primary amine (1.1 equiv). Note: If using a salt form of the amine, add 1.1 equiv of TEA.
- Heat to 50°C for 2-4 hours.
- Workup: Evaporate solvent. Redissolve in EtOAc, wash with water.
- Outcome: Quantitative conversion is common. The product is usually a stable crystalline solid.

Visualization: Mechanism & H-Bond Stabilization



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Caption: The reaction proceeds via addition-elimination. The final Z-geometry is thermodynamically locked by an intramolecular hydrogen bond.

Reaction Pathway 2: Palladium-Catalyzed Cross-Coupling

The C-I bond is highly reactive toward oxidative addition by Pd(0). This allows for the synthesis of trisubstituted olefins.

Protocol C: Suzuki-Miyaura Coupling

Objective: Coupling with Phenylboronic acid to form Methyl (Z)-2-phenyl-3-methoxyacrylate.

Reagents:

- Substrate (1.0 equiv)
- Phenylboronic Acid (1.2 equiv)
- Catalyst:
(3-5 mol%)
- Base:
(2.0 equiv) or
- Solvent: Toluene/Water (10:1) or DME/Water.

Procedure:

- Degassing: Combine substrate, boronic acid, and base in the solvent system. Sparge with Argon for 15 minutes. Oxygen exclusion is critical to prevent homocoupling or catalyst deactivation.
- Catalyst Addition: Add
quickly under Argon flow.
- Reaction: Heat to 80°C for 6 hours.
- Stereochemical Note: Standard Suzuki conditions generally retain the configuration of the vinyl halide. Therefore, the Z-iodide yields the Z-aryl acrylate.
- Purification: Filter through Celite, extract with EtOAc, and purify via column chromatography.

Comparative Data & Troubleshooting

Table 1: Reactivity Profile Comparison

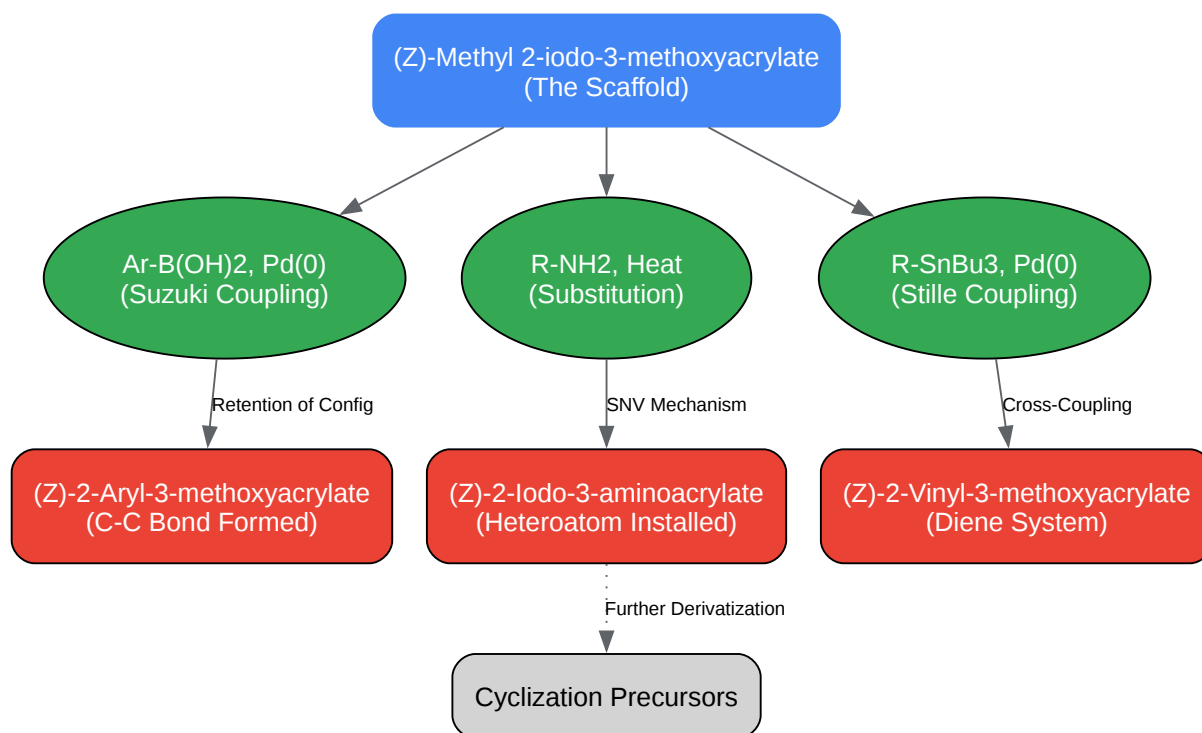
| Reactant Type | Target Site | Reaction Class | Major Product | Stereochemical Outcome |
|-------------------|---------------|-----------------|------------------|------------------------------|
| Primary Amine | C3 (α-carbon) | (Add-Elim) | -Amino acrylate | Z-isomer (H-bond control) |
| Secondary Amine | C3 (α-carbon) | (Add-Elim) | -Amino acrylate | E/Z Mixture (Steric control) |
| Aryl Boronic Acid | C2 (β-carbon) | Suzuki Coupling | -Aryl acrylate | Retention (Z) |
| Terminal Alkyne | C2 (β-carbon) | Sonogashira | Conjugated Enyne | Retention (Z) |

Troubleshooting Guide

- Problem: Isomerization of Z starting material to E during storage.
 - Cause: Light sensitivity of the C-I bond.
 - Solution: Store in amber vials at -20°C.
- Problem: Low yield in Suzuki coupling (De-iodination).
 - Cause:
 - Hydride elimination is not possible here, but protodehalogenation can occur if the reaction is too wet or basicity is too high.
 - Solution: Use anhydrous conditions with mild bases like
or switch to

Strategic Reaction Workflow

The following diagram illustrates the divergent synthesis capabilities starting from the core scaffold.



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Caption: Divergent synthetic pathways. The scaffold allows independent modification of the alpha and beta positions.

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